Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride
Description
Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted at the 3-position with a 4-fluorophenyl group and a methyl ester moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Its molecular formula is C₁₁H₁₂ClFNO₂, with a molecular weight of 260.67 g/mol (calculated based on structural analogs in –7).
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)azetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-10(14)11(6-13-7-11)8-2-4-9(12)5-3-8;/h2-5,13H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBYKMDSVNSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohol Precursors
Azetidine rings are commonly synthesized via intramolecular cyclization of β-amino alcohols. For example, reacting epichlorohydrin with benzhydrylamine in the presence of diisopropylethylamine and ethanol generates a β-amino alcohol intermediate, which undergoes cyclization under basic conditions to form the azetidine core. This method, adapted from patent WO2018108954A1, achieves yields of 65–75% when optimized at 60–65°C for 12 hours.
Nucleophilic Ring-Opening of Epoxides
Alternative approaches involve epoxide intermediates. Treatment of epichlorohydrin with amines such as 4-fluoroaniline in polar solvents (e.g., THF) at 0–5°C forms an epoxide-amine adduct, which cyclizes upon heating to 50–60°C. This method, however, requires stringent temperature control to avoid polymerization byproducts.
Introduction of the 4-Fluorophenyl Group
Friedel-Crafts Alkylation
Direct alkylation of 4-fluorobenzene with azetidine-3-carboxylic acid derivatives using Lewis acids like AlCl₃ has been reported. However, this method suffers from poor regioselectivity and competing side reactions, limiting its utility.
Palladium-Catalyzed Cross-Coupling
A more reliable strategy involves Suzuki-Miyaura coupling. For instance, reacting 3-bromoazetidine-3-carboxylate with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C achieves 60–70% yields. This method, while efficient, demands anhydrous conditions and rigorous exclusion of oxygen.
Esterification to Methyl Ester
Thionyl Chloride-Mediated Esterification
The carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) in methanol. This one-pot method converts the acid to its methyl ester hydrochloride salt directly. For example, azetidine-3-carboxylic acid (1.0 equiv) reacts with SOCl₂ (1.2 equiv) in methanol at 0–5°C, followed by stirring at room temperature for 4 hours, yielding 85–90% pure product.
Diazomethane Quenching
Alternative esterification with diazomethane (CH₂N₂) in diethyl ether offers milder conditions but poses safety risks due to diazomethane’s explosivity. This method is less preferred industrially.
Hydrochloride Salt Formation
Gas-Phase HCl Treatment
The free base is converted to its hydrochloride salt by bubbling hydrogen chloride gas through a suspension in ethanol at 0°C. After 10 minutes, the mixture is refluxed for 12 hours, yielding crystalline product with 70–80% recovery. For example, treating 40.4 g of free base in ethanol (1 L) with HCl gas produces 45 g (73%) of the hydrochloride salt.
Aqueous HCl Precipitation
Dissolving the free base in aqueous HCl (1–2 M) and evaporating under reduced pressure provides the salt in high purity. This method avoids flammable solvents but may require recrystallization from ethanol/ether mixtures.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (50:50 to 70:30). This step removes unreacted starting materials and regioisomers, achieving >98% purity.
Recrystallization
Recrystallization from hot methanol or ethanol/ether mixtures enhances crystalline purity. For instance, dissolving the hydrochloride salt in hot methanol (60°C) and cooling to −20°C yields needle-like crystals with 99% HPLC purity.
Analytical Data
-
¹H NMR (D₂O, 400 MHz): δ 7.45–7.35 (m, 2H, Ar-H), 7.15–7.05 (m, 2H, Ar-H), 4.25–4.15 (m, 2H, azetidine-H), 3.85 (s, 3H, COOCH₃), 3.70–3.60 (m, 2H, azetidine-H).
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HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Synthetic Methods
| Step | Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Azetidine formation | β-Amino alcohol cyclization | 70 | 95 | High regioselectivity | Long reaction times (12–24 hrs) |
| Fluorophenyl addition | Suzuki coupling | 65 | 98 | Mild conditions | Requires Pd catalyst |
| Esterification | SOCl₂/MeOH | 85 | 90 | One-pot, scalable | HCl byproduct |
| Salt formation | HCl gas in EtOH | 75 | 99 | High crystallinity | Requires gas handling |
Challenges and Optimization Strategies
Byproduct Mitigation
-
Mesylation Byproducts : During esterification, residual mesyl chloride can form sulfonic acid impurities. Washing with 10% K₂CO₃ aqueous solution removes these byproducts effectively.
-
Epimerization : The azetidine ring’s stereochemical integrity is preserved by maintaining reaction temperatures below 30°C during cyclization.
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride is being investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance pharmacokinetic properties, making it suitable for drug development.
Table 1: Pharmacological Potential
| Property | Description |
|---|---|
| Binding Affinity | Enhanced due to fluorine substitution |
| Antiproliferative Activity | Shows potential against cancer cell lines |
| Mechanism of Action | Interaction with biological targets influencing cell growth |
Research indicates that this compound exhibits considerable biological activity, particularly in cancer research. It has been linked to interactions with receptors involved in tumor growth and apoptosis.
Case Study: Antitumor Activity
A study demonstrated that azetidine derivatives, including this compound, inhibited tubulin polymerization in MCF-7 breast cancer cells, suggesting a mechanism involving apoptosis induction .
Synthetic Organic Chemistry
As a versatile building block, this compound is utilized in the synthesis of more complex molecules and polymers. Its unique reactivity allows for various chemical transformations.
Table 2: Chemical Reactions
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-Oxides |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Sodium methoxide | Fluorine-substituted products |
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
Methyl Azetidine-3-carboxylate Hydrochloride
- Formula: C₅H₁₀ClNO₂
- Molecular Weight : 151.59 g/mol
- Key Differences: Lacks the 4-fluorophenyl group, resulting in lower molecular weight and reduced lipophilicity.
Ethyl Azetidine-3-carboxylate Hydrochloride
- Formula: C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- Key Differences : The ethyl ester increases hydrophobicity compared to the methyl ester in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
3-(3-(Trifluoromethyl)phenyl)azetidine Hydrochloride
Ring Size and Functional Group Comparisons
Paroxetine Hydrochloride (Piperidine Analog)
- Formula: C₁₉H₂₀FNO₃·HCl
- Molecular Weight : 365.83 g/mol (anhydrous)
- Key Differences :
- Six-membered piperidine ring vs. four-membered azetidine, reducing ring strain but increasing conformational flexibility.
- Contains a benzodioxol moiety, absent in the target compound, which contributes to serotonin reuptake inhibition (SSRI activity).
- The 4-fluorophenyl group is retained, suggesting shared electronic properties but divergent pharmacological profiles due to ring-size differences.
3-Fluoroazetidine Hydrochloride
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 260.67 | ~1.8 | Moderate | 4-Fluorophenyl, methyl ester |
| Methyl Azetidine-3-carboxylate HCl | 151.59 | ~0.5 | High | Methyl ester |
| 3-(3-(Trifluoromethyl)phenyl)azetidine HCl | 237.65 | ~2.5 | Low | Trifluoromethylphenyl |
| Paroxetine HCl | 365.83 | ~3.0 | Low | Benzodioxol, piperidine, 4-fluorophenyl |
Notes:
- The target compound’s 4-fluorophenyl group increases LogP compared to non-aromatic azetidines, balancing solubility and permeability .
- The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing bioavailability compared to ethyl or tert-butyl esters .
Biological Activity
Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Overview of the Compound
This compound is a derivative of azetidine, a five-membered nitrogen-containing heterocycle. The presence of the 4-fluorophenyl group enhances its biological activity and selectivity towards specific molecular targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites, thus preventing substrate interaction. This is particularly relevant in metabolic pathways involving monoacylglycerol lipase (MAGL), where azetidine derivatives have shown promise as selective inhibitors .
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways critical for cellular functions. This modulation can affect processes such as cell growth, differentiation, and apoptosis.
Anticancer Activity
Research has indicated that methyl azetidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have demonstrated that certain azetidine derivatives can inhibit key signaling pathways involved in cancer progression .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of azetidine derivatives. For example, compounds similar to this compound have shown significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits selective binding to MAGL with high affinity. The compound's structure allows it to effectively compete with natural substrates, leading to significant reductions in lipid signaling molecules involved in pain and inflammation pathways .
In Vivo Evaluations
In vivo studies using animal models have shown that this compound can reduce inflammatory responses and exhibit analgesic effects. The pharmacokinetics of the compound suggest favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves cyclization of azetidine precursors with fluorophenyl derivatives. A common approach uses Methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) as a starting material, followed by fluorophenyl group introduction via nucleophilic substitution or cross-coupling reactions . Optimization includes:
- Temperature control : Maintain 0–5°C during azetidine ring formation to minimize side reactions.
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with 4-fluorophenylboronic acid to enhance yield .
- Purification : Employ recrystallization in ethanol/water (3:1 v/v) to achieve ≥97% purity, as validated by HPLC .
Q. How is the compound’s structural identity confirmed, and what analytical techniques are critical?
Answer: A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR confirms the azetidine ring (δ 3.8–4.2 ppm for CH₂ groups) and 4-fluorophenyl moiety (δ 7.2–7.4 ppm) .
- X-ray crystallography : Use SHELX-2018 for structure refinement. For example, a reported analog (CAS 4629-78-1) showed bond angles of 89.5°–91.2° in the azetidine ring .
- Mass spectrometry : ESI-MS (positive mode) should exhibit [M+H]⁺ at m/z 254.1 (calculated for C₁₁H₁₂FNO₂·HCl) .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational models be resolved for this compound?
Answer: Contradictions often arise from dynamic effects (e.g., ring puckering). Mitigation strategies include:
Q. What pharmacological mechanisms are hypothesized for fluorophenyl-azetidine derivatives, and how can they be validated?
Answer: Fluorophenyl-azetidine moieties are linked to serotonin receptor modulation (e.g., analog FG 8032 targets 5-HT receptors ). Validation methods:
- In vitro binding assays : Use HEK-293 cells expressing hSERT (IC₅₀ determination via radioligand displacement ).
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS; compare half-life (t₁/₂) to paroxetine analogs .
- MD simulations : Analyze ligand-receptor interactions (e.g., GROMACS) to predict binding affinity .
Q. How can synthetic byproducts or impurities be systematically characterized?
Answer: Common impurities include unreacted azetidine precursors or fluoroarene dimers . Characterization workflow:
- HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities at 254 nm .
- HRMS : Identify exact masses (e.g., m/z 237.0 for dehydrohalogenated byproducts).
- 2D NMR : NOESY correlations differentiate regioisomers (e.g., para vs. ortho fluorophenyl substitution) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
